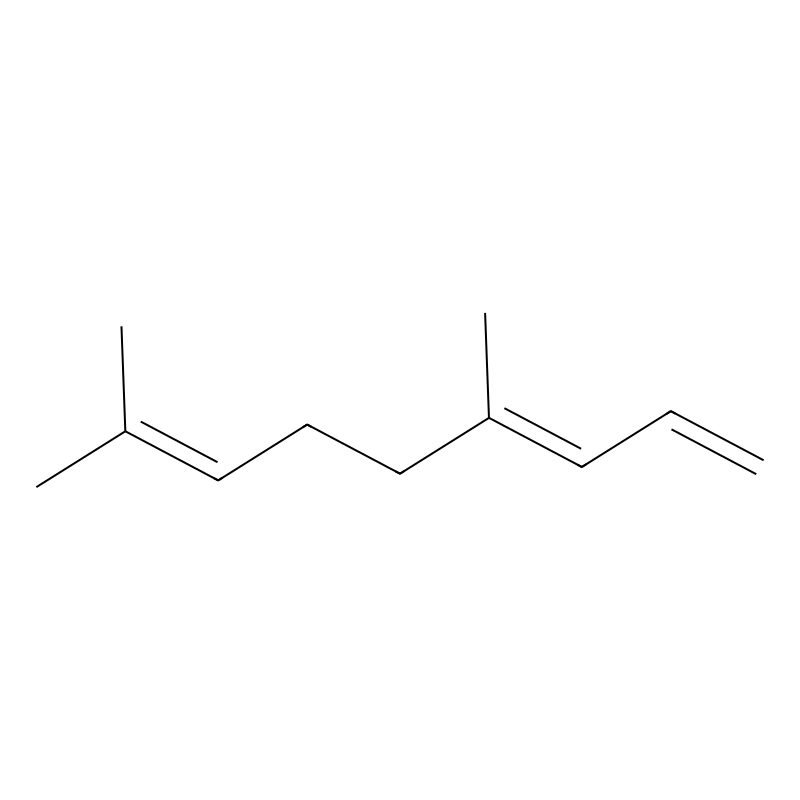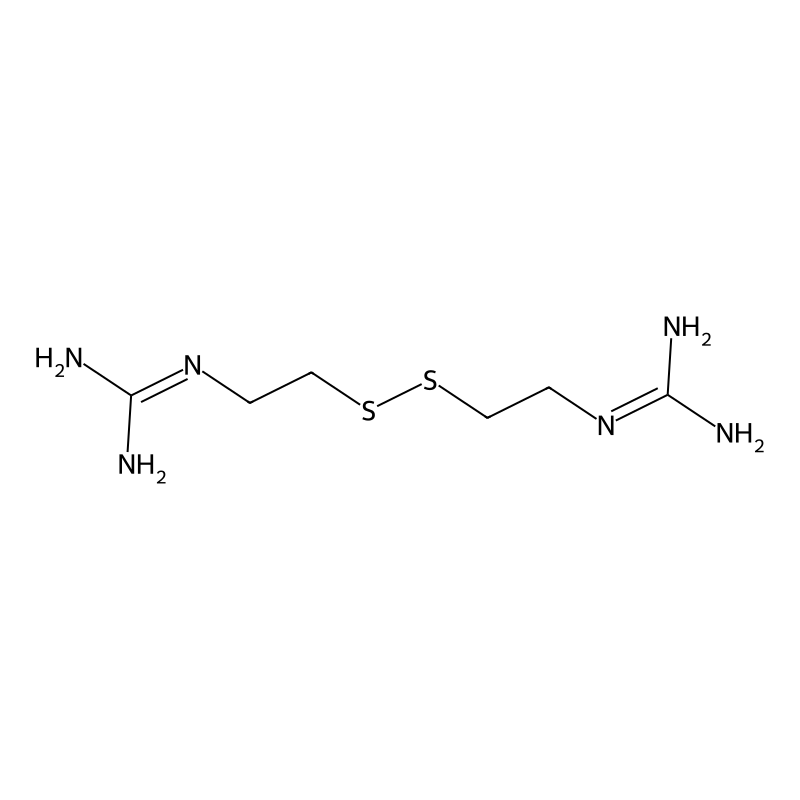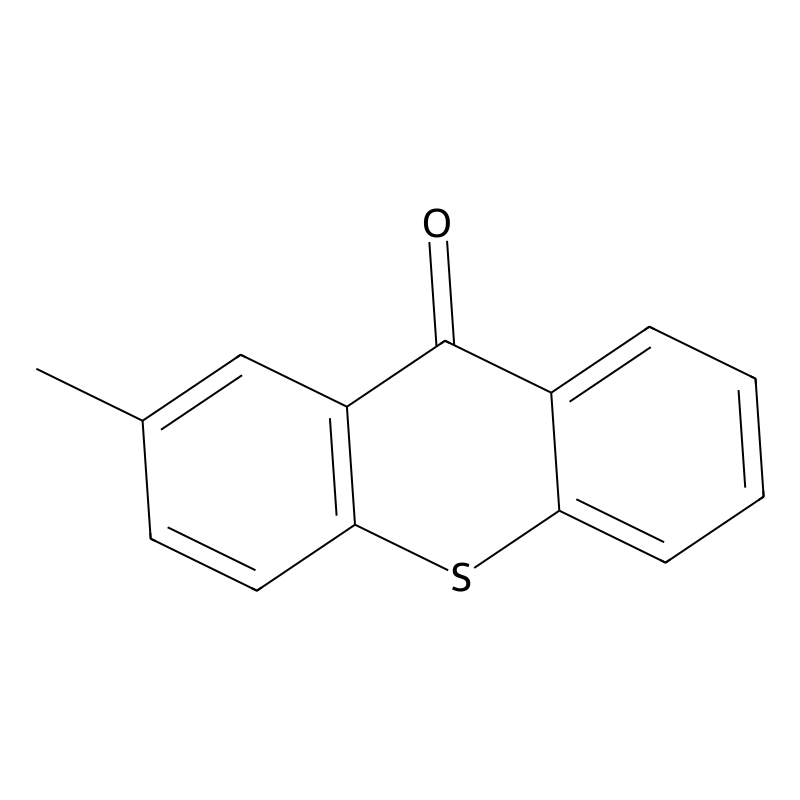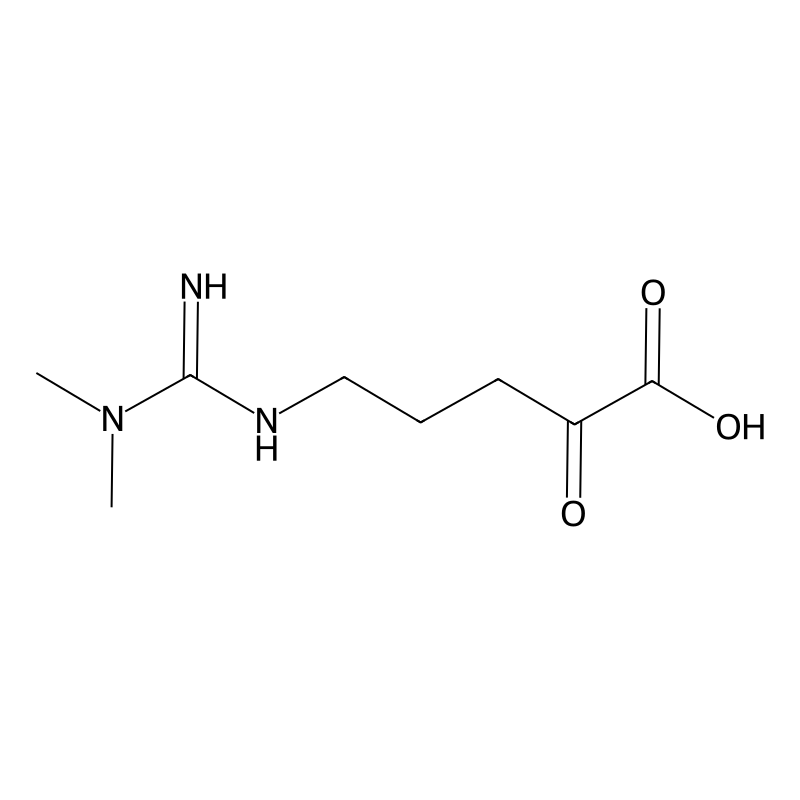Cyclopentolate
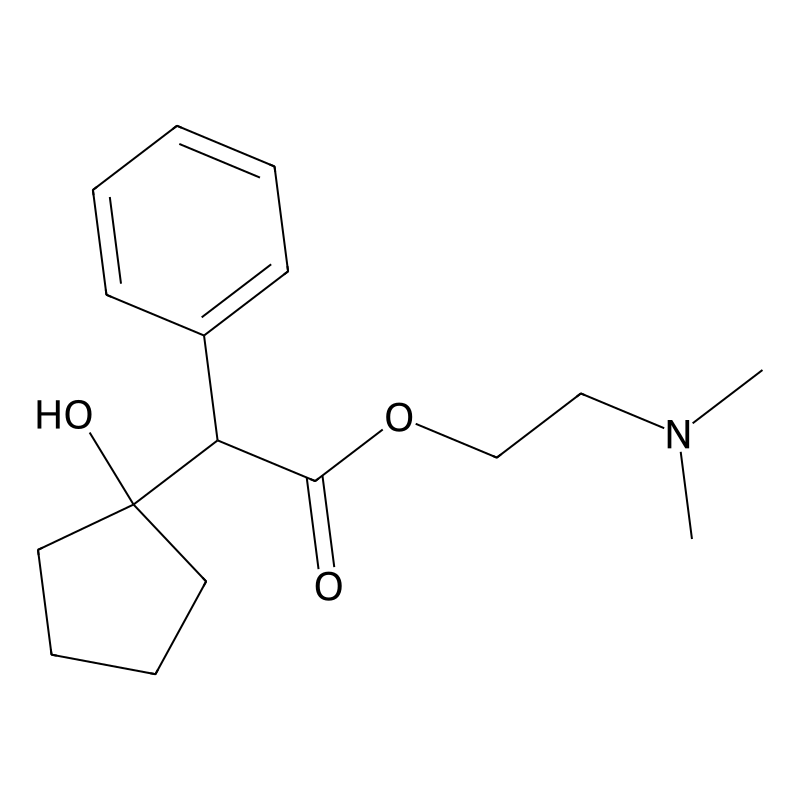
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Cyclopentolate is a synthetic anticholinergic drug primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) for diagnostic purposes. It is classified as a muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors, which are involved in controlling pupil size and lens shape . Cyclopentolate is commonly administered as an ophthalmic solution, typically at a concentration of 1%, and is marketed under various brand names, including Cyclogyl and Ak-Pentolate .
The chemical structure of cyclopentolate is represented by the molecular formula , with a molar mass of approximately 291.39 g/mol. Its IUPAC name is 2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate .
- Cyclopentolate acts as a muscarinic antagonist []. It binds competitively to muscarinic receptors in the iris and ciliary muscles of the eye. These receptors are normally stimulated by acetylcholine, a neurotransmitter that causes muscle contraction. By blocking these receptors, cyclopentolate prevents acetylcholine from binding and leads to relaxation of the iris sphincter muscle (causing pupil dilation) and the ciliary muscle (preventing focusing) [].
- Cyclopentolate is generally well-tolerated, but side effects like blurred vision, light sensitivity, and headache can occur [].
- It can cause systemic anticholinergic effects (dry mouth, constipation, etc.) in high doses or with accidental ingestion [].
- Cyclopentolate should be used with caution in patients with glaucoma or a history of heart problems [].
Diagnosis of Refractive Errors:
- Cyclopentolate acts as a cycloplegic, temporarily paralyzing the ciliary muscle in the eye. This relaxation prevents the eye from focusing (accommodation), allowing for a more accurate measurement of refractive errors like myopia (nearsightedness) and hyperopia (farsightedness).
- Studies have shown cyclopentolate to be an effective option, second only to atropine, for diagnosing refractive errors. It offers the advantage of a less toxic systemic profile compared to atropine. Source: National Institutes of Health, [PubMed Central: ]
- Research also explores the optimal dosage of cyclopentolate for accurate refraction, with studies comparing the effectiveness of different concentrations and their impact on various parameters like anterior chamber angle. Source: National Institutes of Health, [PubMed Central: ]
Treatment of Anterior Uveitis:
- Anterior uveitis is an inflammation of the iris, ciliary body, and/or the anterior chamber of the eye.
- Cyclopentolate can be used as adjunctive therapy in anterior uveitis to prevent posterior synechiae, which are adhesions between the iris and the lens. This helps prevent complications like decreased vision. Source: National Institutes of Health, [PubMed Central: ]
Research on Childhood Myopia:
- Studies are exploring the potential of cyclopentolate in controlling the progression of childhood myopia. However, compared to other cycloplegics like atropine, cyclopentolate may not be as effective in this application. Source: National Institutes of Health, [PubMed Central: ]
Analgesic Properties (Pain Relief):
Cyclopentolate exerts its biological effects by antagonizing muscarinic acetylcholine receptors in the eye. This action leads to:
- Mydriasis: Dilation of the pupil, allowing for better examination during eye assessments.
- Cycloplegia: Inhibition of accommodation, making it difficult for the eye to focus on near objects.
The onset of these effects occurs rapidly, typically within 15 to 60 minutes after administration, with peak effects lasting up to 24 hours for mydriasis and between 6 to 24 hours for cycloplegia . The drug's effects are particularly useful in pediatric examinations but must be used cautiously due to potential central nervous system side effects, especially in young children .
Cyclopentolate was first synthesized in 1952 as a derivative of tropic acid. The synthesis involves several steps:
- Formation of Cyclopentanol: Starting from cyclopentanone, which undergoes reduction.
- Esterification: Reacting cyclopentanol with phenylacetic acid derivatives to form the ester linkage.
- Dimethylaminoethylation: Introducing a dimethylamino group through alkylation techniques.
These methods highlight its synthetic versatility, allowing for modifications that can lead to various derivatives with potentially different pharmacological properties .
The primary application of cyclopentolate is in ophthalmology:
- Diagnostic Procedures: Used extensively during eye examinations to facilitate the assessment of refractive errors and other ocular conditions.
- Treatment: Occasionally used as an antidote for organophosphate poisoning due to its ability to counteract excessive cholinergic activity.
Cyclopentolate's rapid onset and effective duration make it a preferred choice over other agents like atropine for certain diagnostic applications .
Cyclopentolate has been studied for interactions with other medications, particularly other anticholinergics. Co-administration can enhance anticholinergic effects, leading to increased risks of side effects such as dry mouth, blurred vision, and increased intraocular pressure. Caution is advised when prescribing cyclopentolate alongside medications like antihistamines or tricyclic antidepressants that also exhibit anticholinergic properties .
In pediatric populations, there is an increased susceptibility to central nervous system disturbances when using cyclopentolate, necessitating careful monitoring during administration .
Cyclopentolate shares structural and functional similarities with several other anticholinergic compounds. Here are some notable comparisons:
| Compound | Structure Characteristics | Duration of Action | Primary Use |
|---|---|---|---|
| Atropine | Alkaloid derived from Atropa belladonna | Longer (up to 7 days) | Mydriasis, bradycardia treatment |
| Tropicamide | Shorter chain than cyclopentolate | Shorter (up to 6 hours) | Mydriasis for fundus examination |
| Homatropine | Similar structure but less potent | Intermediate (12-24 hours) | Mydriasis |
Uniqueness of Cyclopentolate
Cyclopentolate's uniqueness lies in its balance between efficacy and duration. It provides a reliable mydriatic effect without the prolonged side effects associated with atropine, making it particularly suitable for pediatric use where shorter recovery times are essential . Its rapid action also distinguishes it from tropicamide, which may not be as effective in certain diagnostic scenarios.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
LogP
2.4
Melting Point
139 °C (hydrochloride salt)
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Mechanism of Action
Pictograms

Irritant
Other CAS
Absorption Distribution and Excretion
Wikipedia
Cyclosarin
Use Classification
Dates
The effects of pharmacological accommodation and cycloplegia on axial length and choroidal thickness
Alperen Bahar, Gökhan PekelPMID: 33567004 DOI: 10.5935/0004-2749.20210015
Abstract
To investigate the effects of pharmacological accommodation and cycloplegia on ocular measurements.Thirty-three healthy subjects [mean (±SD) age, 32.97 (±5.21) years] volunteered to participate in the study. Measurement of the axial length, macular and choroidal thickness, refractive error, and corneal topography, as well as anterior segment imaging, were performed. After these procedures, pharmacological accommodation was induced by applying pilocarpine eye drops (pilocarpine hydrochloride 2%), and the measurements were repeated. The measurements were repeated again after full cycloplegia was induced using cyclopentolate eye drops (cyclopentolate hydrochloride 1%). The correlations between the measurements were evaluated.
A significant increase in subfoveal choroidal thickness after applying 2% pilocarpine was identified (without the drops, 319.36 ± 90.08 µm; with pilocarpine instillation, 341.60 ± 99.19 µm; with cyclopentolate instillation, 318.36 ± 103.0 µm; p<0.001). A significant increase in the axial length was also detected (without the drops, 23.26 ± 0.83 mm; with pilocarpine instillation, 23.29 ± 0.84 mm; with cyclopentolate instillation, 23.27 ± 0.84 mm; p=0.003). Comparing pharmacological accommodation and cycloplegia revealed a significant difference in central macular thickness (with pilocarpine instillation, 262.27 ± 19.34 µm; with cyclopentolate instillation, 265.93 ± 17.91 µm; p=0.016). Pilocarpine-related miosis (p<0.001) and myopic shift (p<0.001) were more severe in blue eyes vs. brown eyes.
Pharmacological accommodation may change ocular measurements, such as choroidal thickness and axial length. This condition should be considered when performing ocular measurements, such as intraocular lens power calculations.
Delirium caused by topical administration of cyclopentolate for cataract surgery in mild cognitive impairment due to Alzheimer's disease: A case report
Yu Yong Shin, Jin San Lee, Key-Chung Park, Hak Young RheePMID: 33663052 DOI: 10.1097/MD.0000000000024394
Abstract
Cholinergic modification by anticholinergic medication can produce adverse effects in central nervous system (CNS) and cyclopentolate is an antimuscarinic agent widely used for ophthalmologic management. We demonstrate a rare case of hyperactive delirium caused by topical administration of cyclopentolate in a patient with amnestic mild cognitive impairment (MCI) due to Alzheimer's disease (AD).A 74-year-old man showed acute confusion after preparation for cataract operation in day surgery clinic. The patient became confused and agitated after instillation of topical cyclopentolate drop into the eye and the symptoms persisted over several hours.
Previously the patient had been diagnosed with amnestic MCI with the finding of bilateral medial temporal atrophy on brain magnetic resonance imaging. 18F-flutemetamol positron emission tomography scan demonstrated multifocal amyloid deposition in the brain.
The patient was closely observed with the supportive management.
The patient began to recover 5 h after the onset of symptoms and the cognitive function was reverted to previous state within 24 h.
It is well known that several drugs with anticholinergic effects used in perioperative periods make the patients susceptible to delirium, but even the topical administration of cyclopentolate for cataract surgery also produce adverse CNS effects in a vulnerable patient who is diagnosed with MCI due to AD in this case.
Difference of refractive status before and after cycloplegic refraction: the Lhasa Childhood Eye Study
Lei Li, Jing Fu, Weiwei Chen, Zhaojun Meng, Yunyun Sun, Han Su, Yao Yao, Wei DaiPMID: 33656708 DOI: 10.1007/s10384-021-00828-6
Abstract
To compare the differences between cycloplegic and noncycloplegic refraction as well as associated factors in grade one students of primary schools, and explore the effectiveness of noncycloplegic refraction for refractive error screening.Cross-sectional study.
A school-based study of 1856 students was conducted in Lhasa, Tibetan Plateau, China. Cycloplegia was achieved with two drops of 1% cyclopentolate and 1 drop of Mydrin P at a 5-min interval. Autorefraction was performed under both cycloplegic and noncycloplegic conditions. Bland-Altman analysis, receiver operating characteristic curve analysis, univariate and multiple linear regression models were used for analysis.
Of the 1856 children enrolled, 1830 (98.60%) completed all procedures. The average age was 6.83 ± 0.46 years. 965 (52.73%) children were boys and 1737 (94.92%) were Tibetan. Overall, there was a significant difference between cycloplegic and noncycloplegic SE of 0.90 ± 0.76D (P < 0.001). However, the intra-class coefficient correlation (ICC) for cylinder between these two methods was high (ICC = 0.941, 95% CI, 0.935-0.946). Larger differences between cycloplegic and noncycloplegic SE were associated with hyperopic RE and higher cylindrical value (P < 0.001). The prevalence of myopia, emmetropia and hyperopia with and without cycloplegia was (3.93% vs 14.59%), (9.95% vs 45.8%) and (86.21% vs 39.56%), respectively. Myopia, emmetropia and hyperopia based on noncycloplegic refraction was defined as SE ≤ - 0.625D, - 0.625 < SE ≤ 0D, and SE > 0D, respectively.
Lack of cycloplegia leads to underestimation of hyperopia, with overestimation of myopia and emmetropia. Larger hyperopic refraction exhibited greater difference between cycloplegic and noncycloplegic refraction.
Randomised controlled pilot trial comparing low dose and very low- dose microdrop administration of phenylephrine and cyclopentolate for retinopathy of prematurity eye examinations in neonates
Lisa Jean Kremer, Roland Broadbent, Natalie Medlicott, Mary Jane Sime, Frances McCaffrey, David M ReithPMID: 33051215 DOI: 10.1136/archdischild-2019-318733
Abstract
To determine ifVery low dose mydriatic eye microdrop regimen sufficiently dilates the pupil (above 4.1 mm) compared with the currently used low dose mydriatic eye microdrop regimen.Cardiovascular, gastrointestinal and respiratory adverse effects occur following eye drop instillation.Seventeen premature infants were recruited into this prospective, randomised controlled pilot trial in January 2017 to November 2018. Data were collected from the single-centre Neonatal Intensive Care Unit, Dunedin Hospital, New Zealand. The inclusion criteria were birth weight less than 1500 g or gestational age less than 31 weeks, or any premature infant requiring red reflex testing. Infants were randomised to receive either phenylephrine 1% or 0.5% and cyclopentolate 0.2% or 0.1%, 1 microdrop in both eyes. Efficacy outcome measures were pupil size at retinopathy of prematurity eye examination (ROPEE) and ophthalmologist rating of ease of screen.
All participants had sufficient pupillary dilation for a successful ROPEE. Ophthalmologists rated the ROPEE as easy for 90% of all examinations. Pupil dilation measurements at the time of examination, mean±SD, 4.8±0.2 (95% CI 4.5 to 5.2) mm for treatment A and 5±0.2 (95%CI 4.6 to 5.4) mm for treatment B (p=0.61). There were no statistically significant differences between the groups for safety data.
Very low dose microdrop administration of phenylephrine and cyclopentolate appears to be effective at sufficiently dilating the neonatal pupil for ROPEEs. Low dose and very low dose microdrop mydriatic regimens may also reduce the risk of unwanted adverse effects associated with these medicines.
Australian New Zealand Clinical Trials Registry (reference ACTRN12616001266459p).
Introducing a new method of retinoscopy for refraction of infants and young children: The "Mirza" tele lens retinoscopy
Ali Mirzajani, Rasoul Amini Vishteh, Masoumeh KhalilianPMID: 32978119 DOI: 10.1016/j.optom.2020.08.005
Abstract
This study aimed to evaluate the refractive error of the uncooperative infants and children with the new method of retinoscopy called the tele-lens ("Mirza") retinoscopy.In the "Mirza" tele-lens retinoscopy, the examiner placed the trial lenses in 1/3 distance between the tested eye person and peephole of the retinoscope (22.2 cm far from the spectacle plane). First, the optical calculations were done to find the correction factors for this new method of retinoscopy. Second, the dry standard and "Mirza" tele-lens retinoscopy were performed in 78 eyes from 39 children aged 7-12 years with good cooperation and next, the procedure was repeated using cyclopentolate drops and then the results of the two methods were compared, and at the end, the dry "Mirza" tele-lens retinoscopy was done in the 60 eyes of 31 uncooperative infants with a mean age of 21.85 ± 8.79 months for evaluating the feasibility of the "Mirza" tele-lens retinoscopy procedure. The intraclass correlation coefficient (ICC) and Bland-Altman plot for assessment of agreement between the findings of two retinoscopic methods in dry and cyclo conditions were used.
The comparison between the dry standard and "Mirza" tele-lens retinoscopic results with means of 1.39 ± 1.43 and1.36 ± 1.39, respectively were not statistically significant (p > 0.05). Besides, comparing the mean cycloplegic results of two methods (standard vs. "Mirza" tele-lens), the difference was not statistically significant (2.37 ± 1.44 vs. 2.41 ± 1.37) (p > 0.05). Moreover, Two-way repeated measures ANOVA revealed no significant retinoscopy method × use of drops interaction (P = 0.103) in comparing two methods of the standard and "Mirza" tele-lens retinoscopy. ICC results indicated high agreement between two methods in both dry (ICC = 0.993) and cyclo (ICC = 0.989) conditions.
The "Mirza" tele-lens retinoscopy method can be performed with satisfactory results in infants and children who do not cooperate for the standard procedure of measuring the refractive errors.
Do all children need a cycloplegic refraction? A comparison of Mohindra's versus cycloplegic refraction
Farnaz Kauser, Yogesh Gupta, Abadan K Amitava, Juhi Saxena, S Aisha Raza, Anam Masood, Md Shahid AlamPMID: 33120640 DOI: 10.4103/ijo.IJO_229_20
Abstract
In 1-12 years old children, we assessed correlation, regression, and agreement between spherical equivalents (SE) obtained on Mohindra's near retinoscopy (MNR) and the post cycloplegic refraction (PCRef), performed 72 h after a cycloplegic refraction (CRef) using cyclopentolate 1% drops.In this prospective comparative study, Mohindra's near retinoscopy (MNR) was performed on 202 eyes of 101 children, from 50 cm with a streak retinoscope, in a dimly lit room, subtracting 1.25 from the trial lens used for neutralization, to obtain the final refraction. Subsequently we undertook CRef, half-hour after instilling 1% cyclopentolate, with a PCRef 72 h later. All refractive data were converted to SE for evaluation. We compared the SEs using correlation, linear regression, and agreement (Bland-Altman graphic analysis) and paired t-test. Significance was set at P ≤ 0.05.
The mean SE on MNR was 1.71 ± 2.49 D compared to 1.43 ± 2.42 D on PCRef. A significant correlation with r = 0.97 (r
= 0.94, P < 0.001) existed. Agreement analysis suggested that MNR overestimates hypermetropia and underestimates myopia each by 0.3 D than the standard procedure of CRef-PCRef. The regression analysis suggested that SE on PCRef is 95% of that on MNR, less 0.20.
Our study suggests that MNR offers single point refraction very similar to CRef-PCRef, and may be considered as a viable option more often.
